Nardoguaianone K

Description

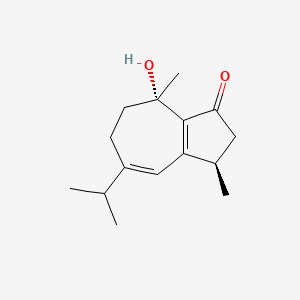

isolated from Nardostachys chinensis roots; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(3R,8S)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4,17)14-12(8-11)10(3)7-13(14)16/h8-10,17H,5-7H2,1-4H3/t10-,15+/m1/s1 |

InChI Key |

FTRAYGSWEQETHN-BMIGLBTASA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C1C=C(CC[C@]2(C)O)C(C)C |

Canonical SMILES |

CC1CC(=O)C2=C1C=C(CCC2(C)O)C(C)C |

Synonyms |

nardoguaianone K |

Origin of Product |

United States |

Foundational & Exploratory

Nardoguaianone K: A Technical Guide to its Isolation from Nardostachys chinensis and its Potential in Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nardoguaianone K, a guaiane-type sesquiterpenoid isolated from the roots of Nardostachys chinensis. This document details its isolation, purification, and known biological activities, with a focus on its potential as a therapeutic agent in pancreatic cancer.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₂O₂. Its structure is characterized by a guaiane skeleton.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| Compound Type | Guaiane-type sesquiterpenoid |

| Source | Nardostachys chinensis roots |

Isolation and Purification from Nardostachys chinensis

The isolation of this compound from the roots of Nardostachys chinensis was first reported by Tanitsu et al. in 2002.[1] While the full, detailed protocol from the original publication is not widely available, this section outlines a generalized experimental workflow based on common phytochemical isolation techniques for sesquiterpenoids from this plant, as referenced in related literature.

Experimental Protocol:

1. Plant Material and Extraction:

-

Dried and powdered roots of Nardostachys chinensis are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a moderately polar solvent such as methanol or ethanol to extract a broad range of secondary metabolites, including sesquiterpenoids.

2. Fractionation of the Crude Extract:

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

This residue is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with sesquiterpenoids like this compound expected to be present in the less polar fractions (e.g., n-hexane and ethyl acetate).

3. Chromatographic Purification:

-

The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with a solvent system like methanol to separate compounds based on their molecular size and to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This step yields the pure this compound.

-

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.[1]

-

Experimental Workflow Diagram:

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable cytotoxic activity against human pancreatic cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | IC₅₀ (µM) |

| SW1990 | 4.82 |

| CFPAC-1 | 15.85 |

Data sourced from MedChemExpress, which has not independently confirmed these values.

Potential Signaling Pathways in Pancreatic Cancer:

While specific studies on the signaling pathways directly affected by this compound are limited, research on a closely related compound, Nardoguaianone L, also isolated from Nardostachys, provides valuable insights into its potential mechanism of action in pancreatic cancer. These studies suggest the involvement of the MET/PTEN/TGF-β and AGE-RAGE signaling pathways.

MET/PTEN/TGF-β Pathway:

Studies on Nardoguaianone L have shown that it can regulate the MET/PTEN/TGF-β pathway in SW1990 pancreatic cancer cells. This pathway is crucial in controlling cell migration, proliferation, and apoptosis. It is plausible that this compound may exert its anti-cancer effects through a similar mechanism.

AGE-RAGE Signaling Pathway:

In combination with the chemotherapeutic agent gemcitabine, Nardoguaianone L has been shown to modulate the Advanced Glycation End-product (AGE) - Receptor for AGEs (RAGE) signaling pathway in SW1990 cells. This modulation leads to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, ultimately inducing apoptosis. This suggests that this compound could also potentially enhance the efficacy of existing chemotherapies by targeting this pathway.

Conclusion and Future Directions

This compound, a natural product isolated from Nardostachys chinensis, demonstrates promising cytotoxic effects against pancreatic cancer cells. While detailed mechanistic studies are still required, the activity of the closely related Nardoguaianone L suggests that its anti-tumor effects may be mediated through the modulation of key signaling pathways such as MET/PTEN/TGF-β and AGE-RAGE.

Further research is warranted to:

-

Fully elucidate the specific molecular targets and signaling pathways of this compound.

-

Evaluate its in vivo efficacy and safety in preclinical models of pancreatic cancer.

-

Explore its potential as a standalone therapy or in combination with existing chemotherapeutic agents.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The detailed understanding of its isolation and biological activity is the first step towards its development as a novel anti-cancer agent.

References

Nardoguaianone K: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the chemical properties and biological context of Nardoguaianone K, a sesquiterpenoid of interest.

Core Chemical Data

This compound is a guaiane-type sesquiterpenoid. Its fundamental chemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | (3aR,5E,9S,9aS)-3,8-dimethyl-5-(propan-2-ylidene)-3a,4,7,8,9,9a-hexahydroazulen-1(2H)-one |

Biological Activity and Experimental Data

While specific experimental data for this compound is limited in publicly accessible literature, research on the closely related compound, Nardoguaianone L, provides significant insights into its potential biological activities, particularly its anti-cancer properties. Studies on Nardoguaianone L have demonstrated cytotoxic effects against pancreatic cancer cell lines. The following sections detail experimental protocols and quantitative data derived from research on Nardoguaianone L, which can serve as a valuable reference for designing studies on this compound.

Cytotoxicity against Pancreatic Cancer Cells

Nardoguaianone L has been shown to inhibit the viability of various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are presented below.

| Cell Line | IC₅₀ (µM) |

| SW1990 | 2.1 ± 0.3 |

| Gemcitabine (reference) | 1.8 ± 0.5 |

Experimental Protocols (Adapted from Nardoguaianone L Studies)

The following are detailed methodologies for key experiments performed in the study of Nardoguaianone L, which can be adapted for this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human pancreatic cancer cells (e.g., SW1990) are seeded in 96-well plates at a density of 3 × 10³ cells per well and allowed to adhere overnight.[1][2]

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for 72 hours.[1][2][3]

-

MTT Incubation: The culture medium is replaced with a fresh medium containing 10 µL of MTT solution, and the plates are incubated for an additional 4 hours.[1][2]

-

Data Acquisition: The optical density (OD) at 570 nm is measured using a microplate reader.[1][2]

-

Calculation: Cell viability is calculated using the formula: (OD₅₇₀ of treated group - OD₅₇₀ of blank group) / (OD₅₇₀ of untreated group - OD₅₇₀ of blank group) × 100%.[1][2]

Apoptosis Assay (Annexin V/PI Co-staining)

-

Cell Treatment: SW1990 cells are treated with the test compound.

-

Staining: Both floating and adherent cells are collected and stained with an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Colony Formation Assay

-

Cell Seeding: A specific number of cells are seeded in a culture dish and allowed to grow until visible colonies are formed.

-

Treatment: The cells are treated with the test compound at various concentrations.

-

Colony Staining and Counting: After a designated period, the colonies are fixed, stained (e.g., with crystal violet), and counted.

Potential Signaling Pathway

Proteomic analysis of cells treated with Nardoguaianone L suggests its involvement in the MET/PTEN/TGF-β signaling pathway , which plays a crucial role in cell migration and motility.[3][4][5][6] This provides a potential avenue for investigating the mechanism of action of this compound.

Caption: Hypothesized signaling pathway for this compound based on Nardoguaianone L data.

References

- 1. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Nardoguaianone Sesquiterpenoids: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The spectroscopic data for Nardoguaianone K could not be obtained despite a thorough search of available scientific literature. The primary publication expected to contain this data, "Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines" (Phytochemistry, 2022, 200, 113228), was inaccessible in its full-text form. Consequently, this guide presents the spectroscopic data and related experimental protocols for the closely related analogue, Nardoguaianone L , as a representative example of this class of compounds. All presented data and methodologies pertain to Nardoguaianone L.

Core Spectroscopic Data of Nardoguaianone L

The structural elucidation of Nardoguaianone L has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a compound. For Nardoguaianone L, this analysis provides the basis for its molecular formula.

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | Data not available in searched literature | Data not available in searched literature | C₁₅H₂₂O₃ |

| [M+Na]⁺ | Data not available in searched literature | Data not available in searched literature | C₁₅H₂₂NaO₃ |

Note: While the molecular formula is established, specific m/z values from HRESIMS were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The following data were obtained for Nardoguaianone L in chloroform-d (CDCl₃).

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in a tabular format in the searched literature. The data would typically be presented here. |

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in a tabular format in the searched literature. The data would typically be presented here. |

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of Nardoguaianone L and related compounds as described in the scientific literature.

Sample Preparation

Nardoguaianone L was isolated from the roots and rhizomes of Nardostachys jatamansi DC. The compound was obtained as a purified substance with a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC). For experimental use, Nardoguaianone L was dissolved in dimethyl sulfoxide (DMSO) and further diluted in the appropriate culture media to a final DMSO concentration of 0.1% (v/v).

Mass Spectrometry: Nano LC-MS/MS Analysis

The proteomic effects of Nardoguaianone L were investigated using a nano liquid chromatography-tandem mass spectrometry (nano LC-MS/MS) system.

-

Chromatographic Separation: Peptide samples were separated on a reversed-phase analytical column.

-

Mass Spectrometric Analysis: The analysis was performed on an Orbitrap Eclipse™ Tribrid™ mass spectrometer (Thermo Fisher Scientific) equipped with a nanospray ion source.

-

Ionization: An electrospray voltage of 2.2 kV was applied.

-

Full Scan: Full MS scans were acquired in the Orbitrap mass analyzer over a mass-to-charge ratio (m/z) range of 350 to 1500 with a resolution of 60,000.

-

MS/MS Scans: A data-dependent acquisition (DDA) method was used, alternating between one full MS scan and subsequent MS/MS scans of the 20 most intense precursor ions.

-

Fragmentation: Higher-energy collisional dissociation (HCD) was used for fragmentation with a normalized collision energy (NCE) setting of 36.

-

Fragment Ion Detection: MS/MS fragments were detected in the Orbitrap at a resolution of 17,500.

-

Dynamic Exclusion: A dynamic exclusion of 54 ms was applied to prevent repeated sequencing of the same peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for Nardoguaianone L were recorded on a Bruker AVANCE 400 MHz spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

-

¹H NMR: Spectra were acquired at 400 MHz.

-

¹³C NMR: Spectra were acquired at 100 MHz.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Signaling Pathway and Experimental Workflow

Nardoguaianone L has been shown to exert its biological effects, in part, by modulating the Advanced Glycation End-products (AGE) - Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[1][2] This pathway is implicated in various pathological processes, including inflammation and cancer.

AGE-RAGE Signaling Pathway Modulated by Nardoguaianone L

The following diagram illustrates the proposed mechanism of action for Nardoguaianone L in the context of the AGE-RAGE signaling pathway.

References

The Biosynthesis of Guaiane-Type Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiane-type sesquiterpenoids are a diverse class of bicyclic natural products characterized by a[1][2]-fused ring system. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the biosynthesis of the guaiane skeleton, from the central precursor farnesyl diphosphate (FPP) to the formation of the core structure and its subsequent enzymatic diversification. It details the key enzymes involved, presents quantitative data on their performance, and offers comprehensive experimental protocols for their study.

Core Biosynthetic Pathway

The biosynthesis of all sesquiterpenoids, including the guaianes, begins with the C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP). The formation of the characteristic guaiane skeleton is a multi-step enzymatic process primarily catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

The generally accepted pathway involves two critical cyclization events. First, FPP is ionized and cyclized by a TPS to form a macrocyclic germacrene intermediate, such as germacrene A.[3] This intermediate is then reprotonated, setting the stage for a second transannular cyclization to form the bicyclic guaiane cation.[3] Final deprotonation at different positions of this cation leads to the formation of various guaiane olefins, such as α-guaiene and δ-guaiene.

The diversification of the basic guaiane skeleton is subsequently achieved through the action of decorating enzymes, most notably cytochrome P450 monooxygenases (P450s). These enzymes catalyze a variety of oxidative reactions, including hydroxylations, epoxidations, and C-C bond formations, leading to the vast structural diversity observed in nature, including the formation of guaianolide sesquiterpene lactones.[4][5]

Key Enzymes and Quantitative Data

δ-Guaiene Synthases

A significant breakthrough in understanding guaiane biosynthesis was the identification and characterization of δ-guaiene synthases from the agarwood-producing tree, Aquilaria crassna.[6][7] Several isoforms of this enzyme have been cloned and expressed, revealing their capacity to produce δ-guaiene as the major product from FPP.[6]

The following tables summarize the product distribution and kinetic parameters for functionally characterized δ-guaiene synthases from A. crassna.

Table 1: Product Distribution of Recombinant A. crassna δ-Guaiene Synthases

| Enzyme Isoform | δ-Guaiene (%) | α-Guaiene (%) | α-Humulene (%) | Reference |

| AcC2 (DGUS1) | 81.2 | 18.1 | 0.7 | [8] |

| AcC3 | 79.9 | 19.3 | 0.8 | [6] |

| AcC4 (DGUS3) | 78.2 | 20.9 | 0.9 | [9] |

Table 2: Kinetic Parameters of Recombinant A. crassna δ-Guaiene Synthases

| Enzyme Isoform | Substrate | Km (µM) | kcat (s-1) | Reference |

| AcC2 (DGUS1) | FPP | 2.71 | 4.99 x 10-3 | [8] |

| AcC4 (DGUS3) | FPP | 3.05 | 7.34 x 10-3 | [9] |

Note: The Km values for these enzymes fall within the typical range reported for sesquiterpene synthases (0.1–10 µM).[6]

Cytochrome P450 Monooxygenases (P450s)

The structural diversification of the guaiane skeleton is largely attributed to P450s. A notable example is the biosynthesis of guaianolides, where germacranolide precursors are converted into the guaiane framework. Enzymes from the CYP71 family have been identified as key players in this process. For instance, kauniolide synthase (KLS), a CYP71 enzyme, catalyzes the conversion of the germacranolide costunolide into the guaianolide kauniolide.[4][5] This involves a complex reaction cascade including hydroxylation, water elimination, cyclization, and deprotonation.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of guaiane synthases.

Heterologous Expression and Purification of His-tagged Sesquiterpene Synthase

This protocol describes the expression of a His-tagged sesquiterpene synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector.

-

Luria-Bertani (LB) medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole).

-

Wash Buffer (Lysis Buffer with 20-40 mM Imidazole).

-

Elution Buffer (Lysis Buffer with 250-500 mM Imidazole).

-

Ni-NTA agarose resin.

Protocol:

-

Expression: a. Inoculate a 5-10 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking. b. Use the starter culture to inoculate a larger volume (e.g., 1 L) of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6. c. Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. d. Continue to incubate at the lower temperature for 16-20 hours with shaking.

-

Cell Lysis: a. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). b. Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 30-40 mL per liter of culture). c. Lyse the cells using sonication on ice until the suspension is no longer viscous. d. Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Purification: a. Equilibrate the Ni-NTA resin with Lysis Buffer. b. Add the clarified supernatant to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C to allow the His-tagged protein to bind. c. Load the lysate-resin slurry onto a chromatography column and allow the unbound proteins to flow through. d. Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins. e. Elute the purified His-tagged protein from the resin using Elution Buffer. f. Analyze the fractions by SDS-PAGE to confirm the purity and size of the protein. Pool the pure fractions and dialyze into a suitable storage buffer.

In Vitro Sesquiterpene Synthase Enzyme Assay

This protocol outlines a typical procedure to determine the product profile of a purified sesquiterpene synthase.

Materials:

-

Purified sesquiterpene synthase.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0, 20 mM MgCl₂, 10 mM Dithiothreitol, 10% v/v glycerol).

-

(2E,6E)-Farnesyl diphosphate (FPP) substrate.

-

Organic solvent for extraction (e.g., n-hexane or pentane).

-

Glass vials with Teflon-lined caps.

Protocol:

-

Prepare the reaction mixture in a glass vial by combining the Assay Buffer and the purified enzyme (e.g., 5-10 µg). The total volume is typically 200-500 µL.

-

To facilitate the extraction of volatile products, overlay the aqueous reaction mixture with an equal volume of n-hexane.

-

Initiate the reaction by adding FPP to a final concentration of ~50 µM.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours) with gentle shaking.

-

Stop the reaction by vortexing vigorously for 30-60 seconds to extract the sesquiterpene products into the organic layer.

-

Separate the layers by centrifugation.

-

Carefully transfer the organic (top) layer to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol for Sesquiterpene Analysis

This protocol provides general parameters for the analysis of sesquiterpene products from an enzyme assay.

Instrumentation:

-

Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or similar non-polar column).

Protocol:

-

Injection: Inject 1 µL of the organic extract from the enzyme assay into the GC.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

-

Chromatography:

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 3 minutes.

-

Ramp to 150°C at a rate of 5°C/min.

-

Ramp to 280°C at a rate of 25°C/min.

-

Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: Identify the sesquiterpene products by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of guaiane-type sesquiterpenoids is a complex and fascinating area of natural product chemistry. The identification of key enzymes like δ-guaiene synthases and the P450s responsible for their diversification has provided a solid foundation for further research. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to explore, engineer, and harness these valuable biosynthetic pathways for applications in medicine and biotechnology. Future work will likely focus on discovering novel guaiane-producing enzymes from diverse organisms and elucidating the intricate regulatory networks that control their production.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Identification and characterization of CYP71 subclade cytochrome P450 enzymes involved in the biosynthesis of bitterness compounds in Cichorium intybus [frontiersin.org]

- 3. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of CYP71 subclade cytochrome P450 enzymes involved in the biosynthesis of bitterness compounds in Cichorium intybus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

Nardoguaianone K: A Technical Guide on Natural Abundance, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoguaianone K is a guaiane-type sesquiterpenoid first isolated from the roots of Nardostachys chinensis[1]. This class of natural products has garnered significant interest within the scientific community due to the diverse pharmacological activities exhibited by related compounds isolated from Nardostachys species, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its natural abundance, isolation methodologies, and associated signaling pathways.

Natural Abundance and Yield of this compound

This compound is a secondary metabolite found in the roots and rhizomes of plants belonging to the Nardostachys genus, primarily Nardostachys chinensis (also referred to as Nardostachys jatamansi)[1]. Quantitative data on the natural abundance of this compound in the plant material is not extensively reported in the available literature. Similarly, the specific yield of this compound from extraction and purification processes has not been detailed in the primary literature describing its isolation. The table below summarizes the available information.

| Parameter | Value | Source Plant | Reference |

| Natural Abundance | Not Reported | Nardostachys chinensis | --INVALID-LINK-- |

| Isolation Yield | Not Reported | Nardostachys chinensis | --INVALID-LINK-- |

Experimental Protocols: Isolation of Guaiane-Type Sesquiterpenoids

While the precise yield for this compound is not available, a general methodology for the isolation of guaiane-type sesquiterpenoids from Nardostachys roots can be compiled from various studies. The following is a representative experimental protocol.

Plant Material and Extraction

-

Plant Material: Dried and powdered roots and rhizomes of Nardostachys chinensis or Nardostachys jatamansi.

-

Extraction: The powdered plant material is typically extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

Solvent Partitioning

-

The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This fractionation separates compounds based on their polarity. Sesquiterpenoids are typically found in the less polar fractions (e.g., n-hexane, CHCl₃, and EtOAc).

Chromatographic Purification

-

Silica Gel Column Chromatography: The fraction containing the compounds of interest (e.g., the CHCl₃ fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane-EtOAc gradients). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often in an isocratic or gradient elution mode. This step allows for the isolation of pure compounds like this compound.

Structure Elucidation

-

The structure of the isolated compound is determined using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.

-

Signaling Pathways Modulated by Nardostachys Sesquiterpenoids

Specific signaling pathways directly modulated by this compound have not yet been elucidated. However, studies on other sesquiterpenoids isolated from Nardostachys species provide insights into the potential biological activities and molecular targets of this class of compounds.

NF-κB and MAPK Signaling Pathways

Several sesquiterpenoids from Nardostachys jatamansi have been shown to exert anti-neuroinflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated microglial cells.

Caption: Inhibition of NF-κB and MAPK signaling pathways by Nardostachys sesquiterpenoids.

MET/PTEN/TGF-β and AGE-RAGE Signaling Pathways

Research on Nardoguaianone L, a related guaiane-type sesquiterpenoid, has identified its involvement in the MET/PTEN/TGF-β and AGE-RAGE signaling pathways in the context of pancreatic cancer. These pathways are crucial in cell migration, proliferation, and apoptosis.

Caption: Modulation of MET/PTEN/TGF-β signaling by Nardoguaianone L.

Caption: Nardoguaianone L in combination with Gemcitabine activates the AGE-RAGE pathway.

Conclusion

This compound represents a promising natural product from Nardostachys chinensis with potential for further investigation in drug discovery and development. While quantitative data on its natural abundance and isolation yield remain to be fully documented, established protocols for the isolation of related guaiane-type sesquiterpenoids provide a solid foundation for future research. The elucidation of signaling pathways modulated by structurally similar compounds suggests that this compound may also exhibit significant biological activities, warranting further exploration of its therapeutic potential. Future studies should focus on quantifying the natural levels of this compound, optimizing its isolation, and delineating its specific molecular mechanisms of action.

References

An In-depth Technical Guide to Nardoguaianone K: Properties, Bioactivity, and Experimental Analysis

A Comprehensive Overview for Researchers and Drug Development Professionals

Discovered as a constituent of the medicinal plants Nardostachys chinensis and Nardostachys jatamansi, Nardoguaianone K is a guaiane-type sesquiterpenoid that has garnered attention for its potential therapeutic properties. This technical guide provides a detailed summary of the known physical, chemical, and biological characteristics of this compound, designed to support researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | PubChem[1] |

| Molecular Weight | 234.33 g/mol | PubChem[1] |

| IUPAC Name | (3R,8S)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one | PubChem[1] |

| Synonyms | 10-epi-Nardoguaianone J | MedChemExpress[2] |

| CAS Number | 443128-65-2 | MedChemExpress[2] |

Note: Specific optical rotation and melting point data for this compound are not detailed in currently available literature.

Biological Activity: Cytotoxicity against Pancreatic Cancer Cells

Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly against pancreatic cancer. In vitro studies have demonstrated its cytotoxic effects on human pancreatic cancer cell lines.

| Cell Line | IC₅₀ Value (μM) | Incubation Time (h) | Reference |

| SW1990 | 4.82 | 72 | MedChemExpress[2] |

| CFPAC-1 | 15.85 | 72 | MedChemExpress[2] |

Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound are not extensively published. However, the structural elucidation of this compound and its isomers, such as Nardoguaianone L, has been achieved through standard spectroscopic techniques. Researchers can anticipate utilizing the following methods for characterization:

-

¹H NMR Spectroscopy: To determine the proton environment in the molecule.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern for structural confirmation.

Experimental Protocols

While specific experimental protocols for this compound are not fully detailed in the available literature, the methodologies used for the closely related compound, Nardoguaianone L, provide a strong reference point for researchers. The following are summaries of protocols likely employed in the evaluation of this compound's bioactivity.

Cell Viability Assay (MTT Assay)

This assay is fundamental in determining the cytotoxic effects of a compound on cancer cell lines.

References

The Discovery and History of Nardoguaianone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoguaianone compounds are a class of guaiane-type sesquiterpenoids, natural products that have garnered significant interest in the scientific community for their diverse and potent biological activities. Primarily isolated from plant species of the Nardostachys genus, these compounds have shown promise in areas ranging from oncology to neuroscience. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Nardoguaianone compounds.

Discovery and History

The story of Nardoguaianone compounds is intrinsically linked to the study of traditional medicinal plants. For centuries, species such as Nardostachys jatamansi (Jatamansi) and Nardostachys chinensis have been utilized in Ayurvedic and traditional Chinese medicine for their therapeutic properties. Scientific investigation into the chemical constituents of these plants led to the isolation and characterization of a variety of sesquiterpenoids, including the Nardoguaianone class.

While the exact first discovery of a Nardoguaianone compound is not definitively pinpointed in the readily available literature, early phytochemical studies on Nardostachys species in the late 20th and early 21st centuries laid the groundwork for their identification. The isolation of Nardoguaianone J and K from Nardostachys chinensis roots was a significant contribution to this class of compounds.[1] More recently, Nardoguaianone L, a novel guaiane-type sesquiterpenoid, was isolated from Nardostachys jatamansi DC. and has been a focal point of contemporary research due to its notable anti-tumor properties.[2][3] The ongoing exploration of these plants continues to yield new members of the Nardoguaianone family and expand our understanding of their chemical diversity and therapeutic potential.

Chemical Structure

Nardoguaianone compounds are characterized by a guaiane skeleton, which is a bicyclic sesquiterpenoid framework with a seven-membered ring fused to a five-membered ring. The specific arrangement of functional groups, such as hydroxyls, ketones, and epoxides, as well as their stereochemistry, gives rise to the diverse range of Nardoguaianone analogues.

Biological Activities and Quantitative Data

Nardoguaianone compounds have demonstrated a spectrum of biological activities. The most extensively studied, Nardoguaianone L (also referred to as G-6), has shown significant anti-tumor effects, particularly against pancreatic cancer.[3][4] Other members of the family have exhibited antinociceptive and serotonin transporter (SERT) modulating activities.[5]

Anti-Tumor Activity

The anti-cancer properties of Nardoguaianone compounds, especially Nardoguaianone L, have been a primary focus of research. Studies have shown that Nardoguaianone L can inhibit the proliferation of cancer cells and induce apoptosis.

Table 1: In Vitro Cytotoxicity of Nardoguaianone Compounds

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Nardoguaianone L (G-6) | SW1990 (Pancreatic) | MTT | 2.1 ± 0.3 µM | [3][4] |

| Nardoguaianone K | SW1990 (Pancreatic) | MTT | 4.82 µM | [2] |

| This compound | CFPAC-1 (Pancreatic) | MTT | 15.85 µM | [2] |

Table 2: Apoptosis Induction by Nardoguaianone L (G-6) in SW1990 Cells

| Treatment | Apoptosis Rate (%) | Reference |

| Control | 13.35 | [2] |

| Nardoguaianone L (20 µM) | 22.66 | [2] |

| Nardoguaianone L (40 µM) | 30.71 | [2] |

Neurological and Other Activities

Beyond their anti-cancer effects, other Nardoguaianone compounds have shown potential in modulating neurological pathways.

Table 3: Neurological and Other Activities of Nardoguaianone Compounds

| Compound | Biological Activity | Key Findings | Reference |

| Nardoguaianone A & D | Antinociceptive | Showed activity in the second phase of the formalin test, suggesting an analgesic effect. | [5] |

| Nardoguaianone J | SERT Activity Enhancement | Enhances the activity of the serotonin transporter (SERT) at concentrations of 0.1-10 µM. | [6] |

Signaling Pathways

The mechanisms of action for Nardoguaianone compounds are an active area of investigation. For Nardoguaianone L, two key signaling pathways have been implicated in its anti-tumor effects in pancreatic cancer cells.

AGE-RAGE Signaling Pathway

Nardoguaianone L, particularly in combination with the chemotherapy drug gemcitabine, has been shown to regulate the Advanced Glycation End-product (AGE) - Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[2] This regulation leads to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential (MMP), ultimately inducing apoptosis in cancer cells.[2]

MET/PTEN/TGF-β Signaling Pathway

Proteomic analysis of SW1990 pancreatic cancer cells treated with Nardoguaianone L identified the MET/PTEN/TGF-β pathway as a significant pathway involved in its anti-tumor activity.[7][8] This pathway is known to play a crucial role in cell migration and motility.

Experimental Protocols

Isolation and Purification of Nardoguaianone Compounds from Nardostachys species

The following is a generalized protocol for the isolation of Nardoguaianone compounds, based on common phytochemical practices. Specific details may vary between publications.

1. Plant Material and Extraction:

-

Air-dried and powdered roots and rhizomes of Nardostachys species are used as the starting material.

-

The powdered material is extracted exhaustively with a suitable solvent, such as methanol or 95% ethanol, at room temperature or with heating.[9]

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the ethyl acetate fraction is often enriched with sesquiterpenoids.

3. Chromatographic Purification:

-

The sesquiterpenoid-rich fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a hexane-ethyl acetate or chloroform-methanol gradient, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

4. Structural Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the carbon skeleton and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

-

Circular Dichroism (CD) Spectroscopy: CD spectra are often compared with those of known compounds to determine the absolute configuration.[1]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Nardoguaianone compounds on cancer cell lines.

1. Cell Culture:

-

Human cancer cell lines (e.g., SW1990 pancreatic cancer cells) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

-

Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

3. Compound Treatment:

-

The Nardoguaianone compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

The stock solution is serially diluted to various concentrations in the culture medium.

-

The cells are treated with the different concentrations of the compound and incubated for a specific period (e.g., 72 hours). A vehicle control (medium with DMSO) is also included.

4. MTT Addition and Incubation:

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.

5. Formazan Solubilization and Absorbance Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

6. Data Analysis:

-

The cell viability is calculated as a percentage of the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Conclusion

The Nardoguaianone compounds represent a promising class of natural products with significant therapeutic potential. The initial discoveries from traditional medicinal plants have paved the way for more detailed investigations into their biological activities and mechanisms of action. Nardoguaianone L, in particular, has emerged as a lead compound for anti-cancer drug development, with its effects on key signaling pathways in pancreatic cancer cells being a subject of intense study. Further research into the other members of this family is warranted to fully elucidate their therapeutic potential and to discover new lead compounds for a variety of diseases. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this fascinating class of natural products.

References

- 1. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Nardoguaianone K: A Technical Overview for Researchers

COMPOUND IDENTIFICATION

CAS Number: 443128-65-2 IUPAC Name: (3R,8S)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one

Introduction

Nardoguaianone K is a guaiane-type sesquiterpenoid isolated from the roots and rhizomes of plants from the Nardostachys genus, notably Nardostachys jatamansi and Nardostachys chinensis. These plants have a long history of use in traditional medicine systems, including Ayurveda and traditional Chinese medicine, for treating a variety of ailments. Modern phytochemical research has identified a rich diversity of bioactive terpenoids within these plants, with sesquiterpenoids being a major class of interest for their potential pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This document provides a technical guide on this compound and related compounds for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | PubChem |

| Molecular Weight | 234.33 g/mol | PubChem |

| Canonical SMILES | C[C@@H]1CC(=O)C2=C1C=C(CC[C@]2(C)O)C(C)C | PubChem |

| InChI Key | FTRAYGSWEQETHN-BMIGLBTASA-N | PubChem |

Biological Activity and Quantitative Data

This compound has demonstrated cytotoxic activity against human pancreatic cancer cell lines. A study isolating various terpenoids from Nardostachys jatamansi reported that this compound, along with several other compounds, exhibited "remarkable cytotoxicity" against the SW1990 human pancreatic cancer cell line[1].

While specific data for this compound is limited, a closely related guaiane-type sesquiterpenoid, Nardoguaianone L, also isolated from Nardostachys jatamansi, has been studied more extensively. The data for Nardoguaianone L can provide a valuable reference for the potential bioactivity of this compound.

Table 1: Cytotoxicity Data for this compound and Related Compounds against SW1990 Pancreatic Cancer Cells

| Compound | IC₅₀ (μM) | Cell Line | Reference |

| This compound | 0.07 ± 0.05 to 4.82 ± 6.96 (range for a group of compounds) | SW1990 | [1] |

| Nardoguaianone L | 2.1 ± 0.3 | SW1990 | [2] |

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity testing of this compound are not extensively published. However, the general methodologies used for the isolation and evaluation of sesquiterpenoids from Nardostachys species can be adapted.

General Isolation and Purification Protocol for Sesquiterpenoids from Nardostachys jatamansi

-

Extraction: The air-dried and powdered roots and rhizomes of Nardostachys jatamansi are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are subjected to multiple rounds of column chromatography. Typical stationary phases include silica gel and Sephadex LH-20.

-

Purification: Final purification is achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay (adapted from protocols for Nardoguaianone L)

-

Cell Culture: Human pancreatic cancer cells (e.g., SW1990) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

Signaling Pathways

Direct research into the signaling pathways modulated by this compound is currently lacking. However, studies on the related compound Nardoguaianone L in SW1990 pancreatic cancer cells have identified potential mechanisms of action that may be relevant for this compound.

Proteomic analysis of SW1990 cells treated with Nardoguaianone L revealed the involvement of the AGE-RAGE signaling pathway [3]. The study suggested that Nardoguaianone L, in combination with gemcitabine, induces an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, ultimately leading to apoptosis[3].

Another study on Nardoguaianone L implicated the MET/PTEN/TGF-β pathway in its anti-tumor activity, which is associated with cell migration and motility[2].

Visualizations

Caption: General workflow for the isolation and cytotoxic evaluation of this compound.

Caption: Postulated AGE-RAGE signaling pathway involvement based on Nardoguaianone L studies.

Conclusion and Future Directions

This compound is a bioactive sesquiterpenoid from Nardostachys species with demonstrated cytotoxic potential. While current research provides a foundational understanding of its chemical nature and biological activity, there are significant opportunities for further investigation. Future research should focus on:

-

Determining the specific IC₅₀ values of this compound against a broader panel of cancer cell lines.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Investigating its potential synergistic effects with existing chemotherapeutic agents.

-

Developing a total synthesis method to enable further pharmacological studies and the generation of novel analogs.

Such studies will be crucial in fully characterizing the therapeutic potential of this compound and its derivatives.

References

- 1. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Nardoguaianone K and Nardoguaianone J: A Technical Overview for Researchers

An in-depth exploration of the relationship, biological activities, and experimental protocols related to the guaiane-type sesquiterpenoid epimers, Nardoguaianone K and Nardoguaianone J.

Introduction

This compound and Nardoguaianone J are naturally occurring guaiane-type sesquiterpenoids isolated from the roots of Nardostachys chinensis and Nardostachys jatamansi. As stereoisomers, their subtle difference in three-dimensional arrangement belies their distinct biological activities, making them compelling subjects for research in drug discovery and development. This technical guide provides a comprehensive overview of their relationship, summarizing key quantitative data, detailing experimental methodologies, and visualizing their structural and functional context.

Core Relationship: C10 Epimers

The fundamental relationship between this compound and Nardoguaianone J is that they are epimers at the C10 position. This means they share the same chemical formula (C15H22O2) and the same connectivity of atoms, but differ in the spatial orientation of the substituent at the 10th carbon atom of their guaiane skeleton. This seemingly minor stereochemical variation leads to distinct pharmacological profiles. This compound is also known as 10-epi-Nardoguaianone J, and conversely, Nardoguaianone J is referred to as 10-epi-Nardoguaianone K.

Biosynthetic Pathway

This compound and Nardoguaianone J, as guaiane-type sesquiterpenoids, are synthesized in Nardostachys species through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These pathways generate the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). Cyclization of FPP by a terpene synthase (TPS) leads to the formation of a germacrene A intermediate, which then undergoes further enzymatic modifications, including hydroxylation and oxidation, to yield the guaiane skeleton and subsequently this compound and J.

Comparative Biological Activities

The epimeric nature of this compound and J results in divergent biological activities. This compound has been investigated for its cytotoxic effects, particularly against pancreatic cancer cell lines. In contrast, Nardoguaianone J has been shown to enhance the activity of the serotonin transporter (SERT), suggesting a potential role in neurological applications.

| Compound | Biological Activity | Cell Line(s) | Quantitative Data |

| This compound | Cytotoxicity | Pancreatic Cancer | Data for the related Nardoguaianone L shows an IC50 of 2.1 ± 0.3 μM in SW1990 cells. |

| Nardoguaianone J | SERT Activity Enhancement | - | The total extract of N. jatamansi showed an EC50 of 31.63 μg/mL for SERT enhancement. |

Experimental Protocols

Isolation and Characterization of this compound and J

This protocol is based on the methodology described by Tanitsu et al. (2002) for the isolation of guaiane- and aristolane-type sesquiterpenoids from the roots of Nardostachys chinensis.

-

Extraction: Dried and powdered roots of Nardostachys chinensis are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

-

Column Chromatography: The CHCl3-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile and water) to yield pure this compound and Nardoguaianone J.

-

Structural Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1H NMR, 13C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS). The absolute configurations are elucidated by comparison of their circular dichroism (CD) spectra.

Cytotoxicity Assay (MTT Assay) for this compound

This protocol is adapted from studies on the cytotoxic effects of related compounds on pancreatic cancer cells.

-

Cell Culture: Human pancreatic cancer cell lines (e.g., SW1990) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.

SERT Activity Assay for Nardoguaianone J

This protocol is a general representation of a high-content screening assay for SERT activity.

-

Cell Line: A stable cell line expressing the human serotonin transporter (hSERT) is used.

-

Cell Plating: Cells are plated in a multi-well format suitable for high-content imaging.

-

Compound Incubation: Cells are incubated with varying concentrations of Nardoguaianone J. A known SERT inhibitor (e.g., fluoxetine) and a vehicle control are included.

-

Substrate Addition: A fluorescent substrate for SERT (e.g., a fluorescently labeled serotonin analog) is added to the wells.

-

Imaging: After a defined incubation period, the cells are washed, and the intracellular fluorescence is measured using a high-content imaging system.

-

Data Analysis: The fluorescence intensity, which is proportional to SERT activity, is quantified. The effect of Nardoguaianone J is determined by comparing the fluorescence in treated wells to the control wells. An EC50 value can be calculated from the dose-response curve.

Signaling Pathway of a Related Compound: Nardoguaianone L

While the specific signaling pathway for this compound has not been fully elucidated, studies on the structurally similar Nardoguaianone L have shown that it can induce apoptosis in pancreatic cancer cells by regulating the MET/PTEN/TGF-β pathway. This provides a valuable starting point for investigating the mechanism of action of this compound.

Conclusion

This compound and Nardoguaianone J represent a fascinating pair of C10 epimers with distinct and potentially valuable biological activities. The cytotoxicity of this compound against pancreatic cancer cells and the SERT-enhancing properties of Nardoguaianone J highlight the profound impact of stereochemistry on pharmacological function. Further research into their specific mechanisms of action, guided by the experimental protocols and signaling pathway information presented herein, will be crucial for unlocking their full therapeutic potential.

Methodological & Application

Application Notes and Protocols: Nardoguaianone K Cytotoxicity in Pancreatic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoguaianone K, a sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated cytotoxic effects against pancreatic cancer cell lines.[1] These application notes provide a comprehensive overview of the cytotoxic activity of this compound and detailed protocols for its evaluation in pancreatic cancer research. The information is compiled from studies on this compound and its closely related analogue, Nardoguaianone L, which has been more extensively studied for its anti-cancer properties.[2][3]

Data Presentation

Table 1: Summary of this compound Cytotoxicity

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | SW1990 | Cytotoxicity Assay | 72 | 4.82 | [1] |

| This compound | CFPAC-1 | Cytotoxicity Assay | 72 | 15.85 | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxic Activity of Related Compound Nardoguaianone L (G-6)

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| Nardoguaianone L (G-6) | SW1990 | MTT Assay | 72 | 2.1 ± 0.3 | [4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on pancreatic cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7][8]

Materials:

-

This compound

-

Human pancreatic cancer cell lines (e.g., SW1990, CFPAC-1, PANC-1, Capan-2)[9][10][11][12]

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture pancreatic cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubate the plates for 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways

Studies on the related compound Nardoguaianone L suggest that its cytotoxic and anti-tumor effects in pancreatic cancer cells are mediated through the modulation of specific signaling pathways, leading to apoptosis and inhibition of cell migration.[2][3]

MET/PTEN/TGF-β Pathway

Nardoguaianone L has been shown to regulate the MET/PTEN/TGF-β pathway in SW1990 pancreatic cancer cells.[2][9] This pathway is crucial in controlling cell growth, proliferation, and apoptosis.[13][14][15][16]

Figure 1. Proposed mechanism of Nardoguaianone L on the MET/PTEN/TGF-β pathway.

AGE-RAGE Signaling Pathway and Apoptosis

Nardoguaianone L, particularly in combination with gemcitabine, has been found to induce apoptosis in SW1990 cells by regulating the Advanced Glycation End-products (AGE) and their Receptor (RAGE) signaling pathway.[3] This leads to an increase in Reactive Oxygen Species (ROS) and a decrease in Mitochondrial Membrane Potential (MMP), ultimately triggering programmed cell death.[3][17][18][19]

Figure 2. Nardoguaianone L's role in the AGE-RAGE signaling pathway leading to apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound in pancreatic cancer cell lines.

Figure 3. Workflow for this compound cytotoxicity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxicity screening of Bangladeshi medicinal plant extracts on pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Side population in the pancreatic cancer cell lines SW1990 and CFPAC-1 is enriched with cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choose Cell Lines for Pancreatic Cancer Research: Harvard Sander Lab [projects.sanderlab.org]

- 11. Correlation of gene expression profiles to identify pancreatic cancer cell lines that best model primary human tumors - Hu - Translational Cancer Research [tcr.amegroups.org]

- 12. Phenotype and Genotype of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-β downregulates PTEN via activation of NF-κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Role of PTEN in Transforming Growth Factor β (TGF-β) Effects on Proliferation and Migration in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGF-β signaling alters the pattern of liver tumorigenesis induced by Pten inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGF-β mediates PTEN suppression and cell motility through calcium-dependent PKC-α activation in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AGE-RAGE synergy influences programmed cell death signaling to promote cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. Targeting receptor for advanced glycation end products (RAGE) expression induces apoptosis and inhibits prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nardoguaianone K using MTT Assay

Introduction

Nardoguaianone K is a bioactive sesquiterpenoid isolated from Nardostachys jatamansi, a plant with a history of use in traditional medicine. Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, particularly pancreatic cancer.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability, proliferation, and cytotoxicity.[2][3] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[2][3] The quantity of formazan produced is directly proportional to the number of viable cells.[2][4] These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic activity of mitochondrial reductases in living cells. These enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the number of viable cells results in a decrease in metabolic activity, leading to a reduced formazan production. The absorbance values are therefore used to determine the concentration at which this compound inhibits cell growth by 50% (IC50).

Experimental Protocol

This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines (e.g., SW1990 pancreatic cancer cells) in a 96-well plate format.

Materials:

-

This compound

-

Human cancer cell line (e.g., SW1990)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[2]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

The following table represents hypothetical data for the cytotoxic effect of this compound on SW1990 cells after 48 hours of treatment.

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |

| 0.1 | 1.188 | 0.072 | 95.0% |

| 1 | 0.975 | 0.065 | 78.0% |

| 10 | 0.625 | 0.050 | 50.0% |

| 50 | 0.250 | 0.030 | 20.0% |

| 100 | 0.125 | 0.015 | 10.0% |

Visualizations

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

While the precise signaling pathway of this compound is under investigation, related compounds from Nardostachys jatamansi, such as Nardoguaianone L, have been shown to induce apoptosis through mitochondria-dependent pathways and modulate pathways like AGE-RAGE and MET/PTEN/TGF-β in pancreatic cancer cells.[5][6][7] A generalized potential mechanism involving apoptosis is depicted below.

References

- 1. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inducing Apoptosis with Nardoguaianone K in vitro

Disclaimer: As of the latest literature review, specific data on the induction of apoptosis by Nardoguaianone K is limited. The following application notes and protocols are based on extensive research conducted on its close structural analog, Nardoguaianone L (also referred to as G-6) . It is hypothesized that this compound may exhibit similar bioactivity, and these protocols provide a robust framework for its investigation.

Introduction